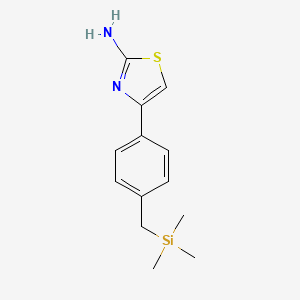

4-(4-((Trimethylsilyl)methyl)phenyl)thiazol-2-amine

Description

4-(4-((Trimethylsilyl)methyl)phenyl)thiazol-2-amine is a thiazole derivative featuring a 2-aminothiazole core substituted at position 4 with a phenyl group bearing a trimethylsilylmethyl moiety. This compound is structurally distinguished by the bulky, lipophilic trimethylsilyl group, which influences its physical, chemical, and biological properties.

Properties

Molecular Formula |

C13H18N2SSi |

|---|---|

Molecular Weight |

262.45 g/mol |

IUPAC Name |

4-[4-(trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H18N2SSi/c1-17(2,3)9-10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-8H,9H2,1-3H3,(H2,14,15) |

InChI Key |

CZWWOICGMHLXJZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC1=CC=C(C=C1)C2=CSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine typically involves the reaction of 4-bromophenyl thiazole derivatives with trimethylsilyl reagents. One common method includes the use of p-bromoacetophenone and thiourea in the presence of a catalyst such as iodine to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential use in developing new drugs, particularly for its anticancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Challenges and Opportunities

- Synthesis : Steric hindrance from the trimethylsilyl group may necessitate optimized reaction conditions (e.g., longer heating, alternative catalysts) to improve yields .

Biological Activity

The compound 4-(4-((Trimethylsilyl)methyl)phenyl)thiazol-2-amine belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antileishmanial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with biological targets due to its aromatic nature and potential for forming hydrogen bonds. The trimethylsilyl group enhances lipophilicity and may influence the compound's bioavailability and membrane permeability.

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. In a study involving 1,3,4-thiadiazole derivatives, compound 2g demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation, suggesting strong anti-proliferative effects .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 2g | LoVo | 2.44 | High |

| 2g | MCF-7 | 23.29 | Moderate |

The mechanism of action may involve the inhibition of key enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly proliferating cells .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A study on 2-phenylamino-thiazole derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| A | Staphylococcus aureus | Effective |

| B | Escherichia coli | Moderate |

Antileishmanial Activity

In the context of leishmaniasis, a study demonstrated that certain thiazole derivatives could serve as potential scaffolds for new antileishmanial agents. Notably, compound 6 exhibited an IC50 value of 20.78 µM against Leishmania amazonensis, with a selectivity index (SI) of 5.69 . This suggests that these compounds could be developed into effective treatments with reduced toxicity compared to existing therapies.

Case Studies and Research Findings

- Anticancer Study : A series of thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring were more effective in inhibiting cell proliferation and inducing apoptosis .

- Antimicrobial Evaluation : The antimicrobial activity was assessed through disk diffusion methods and minimum inhibitory concentration (MIC) tests against various bacterial strains. The results highlighted the potential of certain thiazoles as broad-spectrum antimicrobial agents .

- Antileishmanial Screening : Eight thiazole derivatives were synthesized and screened for activity against Leishmania species. The most promising candidates exhibited significant anti-promastigote activity, suggesting their potential as new therapeutic agents for leishmaniasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.